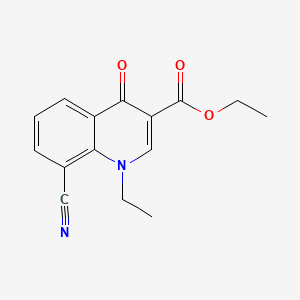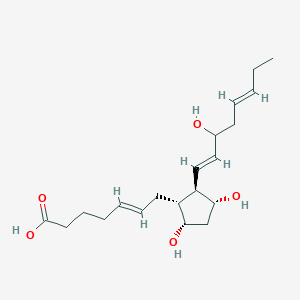
Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as a cyano group, an ethyl group, and an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methoxy group instead of a cyano group.
Ethyl 4-oxocyclohexanecarboxylate: Contains a cyclohexane ring instead of a quinoline ring.
Uniqueness
Ethyl 8-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H14N2O3 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
ethyl 8-cyano-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-3-17-9-12(15(19)20-4-2)14(18)11-7-5-6-10(8-16)13(11)17/h5-7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
IJXZOBNAWMXUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC=CC(=C21)C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)







![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)
![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)
![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
